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Core Synthesis Methods of Picoxystrobin

Compound Focus: Picoxystrobin

CAS No.: 117428-22-5
Cat. No.: S639991

Get Quote

The table below summarizes the two primary synthetic routes for picoxystrobin, highlighting their key

features and steps.

Method &

Key Features Core Chemical Reaction/Step Steps Reported Yield
Source
One-Pot Simple process, Condensation of methyl 2-((6- 1 Not explicitly
Condensation mild conditions, (trifluoromethyl)pyridin-2- stated, but
[1] [2] avoids highly toxic yloxy)methyl)phenylacetate with noted as high-
methylating agents acetic anhydride and trimethyl yielding [1].

[1]. Scalable
industrial process
where acetic
anhydride
neutralizes
byproducts,
improving yield [2].

orthoformate [1].
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Method & . . g
Key Features Core Chemical Reaction/Step Steps Reported Yield
Source
Alkali Metal Saves acid-binding Reaction of alkali metal salt of 2- 2 Over 82% (total
Salt agents; reduces hydroxy-6-trifluoromethylpyridine yield for
Condensation  equipment costs with (E)-3-methoxy-2-(2- hydrolysis and
[3] and waste; suitable  halomethylphenyl)-2-methyl condensation)
for industrial acrylate [3]. [3].
production [3].
Traditional Historically Formylation of methyl 2-((6- 4 Not specified in
Multi-Step [4] common; uses toxic  (trifluoromethyl)pyridin-2- search results.
[5] dimethyl sulfate for yloxy)methyl)phenylacetate,

O-methylation; followed by O-methylation with
more complex with dimethyl sulfate [4] [5].

lower industrial

favor [4] [5].

Detailed Experimental Protocols

Here are the specific laboratory procedures for the two modern and efficient synthesis methods.

One-Pot Condensation Method

This method is noted for its simple process, mild reaction conditions, and high yield, making it favorable for

industrial production [1].

¢ Reaction Setup: In a suitable reaction vessel, mix methyl 2-((6-(trifluoromethyl)pyridin-2-
yloxy)methyl)phenylacetate, acetic anhydride, and trimethyl orthoformate in a molar ratio of 1:2-
4:1.5-3 [1].

¢ Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and maintain the
condensation reaction for 8-24 hours [1]. The acetic anhydride acts to consume reaction byproducts,
driving the reaction forward [1].

¢ Reaction Monitoring: Begin fractional distillation after 1.8-2.2 hours of reaction time [1].

e Work-up and Isolation:
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o Concentration: Subject the crude reaction product to sequential reduced-pressure
concentration.
= L ow vacuum: Vacuum degree < -0.08 MPa, temperature < 100 °C.
= High vacuum: Vacuum degree < -0.098 MPa, temperature < 100 °C [1].
o Dissolution & Washing: Dissolve the resulting crude condensation product in an inert solvent.
Wash this solution with water to remove impurities [1].
o Purification: After)g/Efi/% (decompression desolventizing) of the organic phase to obtain a
primary pure product, recrystallize it to obtain pure picoxystrobin [1].

Alkali Metal Salt Condensation Method

This two-step process avoids the use of acid-binding agents and simplifies the hydrolysis step, reducing

material cost and solid waste [3].

Step 1: Synthesis of Alkali Metal Salt of 2-Hydroxy-6-trifluoromethylpyridine

¢ Reaction: React 2-halo-6-trifluoromethylpyridine (e.g., 2-chloro-6-trifluoromethylpyridine) with an
alkali metal hydroxide (e.g., sodium hydroxide) in an aqueous solution [3].

e Conditions: The reaction can be performed in a sealed reactor at elevated temperature and
pressure. For example, at 150 °C for 5 hours, generating a kettle pressure of about 0.4 MPa [3].

¢ |solation: After reaction completion, cool the mixture, filter, and drain to obtain the solid sodium salt
intermediate [3].

Step 2: Condensation to Form Picoxystrobin

¢ Reaction: The synthesized alkali metal salt is then reacted with (E)-3-methoxy-2-(2-
halomethylphenyl)-2-methyl acrylate in a solvent [3].

¢ Isolation and Purity: After two steps of separation, the total yield is over 82%, with a final product
content of 97%-98% [3].

This workflow shows the two-step process for the alkali metal salt method, starting from a halopyridine

precursor:
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Key Technical Summary

For research and industrial development, the One-Pot Condensation Method is particularly noteworthy due
to its operational simplicity and avoidance of highly toxic reagents. The Alkali Metal Salt Method also
presents a compelling alternative with high yield and reduced waste. The traditional multi-step method using

dimethyl sulfate is less attractive for modern, environmentally conscious production.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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